(Pyridine-d4)-HPB
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Overview
Description
(Pyridine-d4)-HPB: is a deuterated derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom (=N−). The deuterated version, this compound, is used in various scientific applications due to its unique properties, including its stability and ability to act as a ligand in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reactions: Pyridine can be synthesized through the condensation of carbonyl compounds or cycloaddition reactions.
Substitution Reactions: Pyridine derivatives can be obtained by substituting halogens with a hydrazino group or by reducing the corresponding diazonium salts.
Industrial Production Methods: Pyridine is industrially produced from ammonia and acetylene. This method is preferred due to its cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyridine can be oxidized to form pyridine N-oxides by treatment with peracids.
Reduction: Reduction of pyridine derivatives can lead to the formation of dihydropyridines.
Substitution: Pyridine undergoes nucleophilic substitution reactions, forming pyridinium salts when reacted with alkylating agents.
Common Reagents and Conditions:
Oxidation: Peracids are commonly used for the oxidation of pyridine to pyridine N-oxides.
Reduction: Dihydropyridines are formed through the reduction of pyridine derivatives.
Substitution: Alkylating agents are used to form pyridinium salts from pyridine.
Major Products:
Pyridine N-oxides: Formed from the oxidation of pyridine.
Dihydropyridines: Formed from the reduction of pyridine derivatives.
Pyridinium Salts: Formed from the substitution reactions of pyridine.
Scientific Research Applications
Chemistry:
- Pyridine derivatives are used as ligands in coordination chemistry, forming complexes with transition metals .
Biology:
- Pyridine-based compounds are found in numerous bioactive molecules, including vitamins and alkaloids .
Medicine:
- Pyridine derivatives exhibit various pharmacological properties, such as antibacterial, antiviral, and anticancer activities .
Industry:
Mechanism of Action
Molecular Targets and Pathways:
- Pyridine derivatives act as ligands, forming complexes with transition metals. These complexes can influence various biochemical pathways by interacting with enzymes and other proteins .
- Pyridine N-oxides can increase the electron density in various positions of the ring, affecting the reactivity of the compound .
Comparison with Similar Compounds
Pyrimidine: Another nitrogen-containing heterocycle, structurally similar to pyridine but with two nitrogen atoms in the ring.
Quinoline: A fused ring compound containing a benzene ring fused to a pyridine ring.
Piperidine: A saturated six-membered ring containing one nitrogen atom, structurally similar to pyridine but without aromaticity.
Uniqueness:
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
169.21 g/mol |
IUPAC Name |
4-hydroxy-1-(2,4,5,6-tetradeuteriopyridin-3-yl)butan-1-one |
InChI |
InChI=1S/C9H11NO2/c11-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,11H,2,4,6H2/i1D,3D,5D,7D |
InChI Key |
KTXUGZHJVRHQGP-DNZPNURCSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)CCCO)[2H] |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CCCO |
Origin of Product |
United States |
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